2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS2905 involves the modification of uridine derivatives. . The reaction conditions typically involve the use of protective groups to ensure selective reactions at the desired positions.
Industrial Production Methods: While specific industrial production methods for MRS2905 are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: MRS2905 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiol and diphosphate groups .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MRS2905 include protective groups, phosphorylating agents, and thiolating agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products: The major product formed from the synthesis of MRS2905 is the 2-Thiouridine-5’-O-(α,β-methylene)diphosphate trisodium salt itself . Other by-products may include unreacted starting materials and side products from incomplete reactions.
Scientific Research Applications
MRS2905 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used as a pharmacological tool to study the P2Y14 receptor, which is involved in various physiological processes such as immune response, inflammation, and cell signaling . In medicinal chemistry, MRS2905 is used to investigate the role of P2Y14 receptors in disease models and to develop potential therapeutic agents targeting these receptors .
Mechanism of Action
MRS2905 exerts its effects by selectively binding to and activating the P2Y14 receptor . This receptor is a G protein-coupled receptor that is activated by UDP-sugars. Upon activation, the P2Y14 receptor triggers intracellular signaling pathways that mediate various physiological responses . The high selectivity of MRS2905 for the P2Y14 receptor makes it a valuable tool for studying the specific functions of this receptor without off-target effects on other P2Y receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MRS2905 include other P2Y receptor agonists such as UDP-glucose and UDP-galactose . These compounds also activate P2Y receptors but may have different selectivity profiles and potency.
Uniqueness: What sets MRS2905 apart from other similar compounds is its high selectivity for the P2Y14 receptor and its potent agonistic activity . This makes it a unique and valuable compound for research focused on the P2Y14 receptor and its physiological roles .
Properties
Molecular Formula |
C11H18N2O10P2S |
---|---|
Molecular Weight |
432.28 g/mol |
IUPAC Name |
2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]ethylphosphonic acid |
InChI |
InChI=1S/C11H18N2O10P2S/c14-7-1-2-13(11(26)12-7)10-9(16)8(15)6(23-10)5-22-25(20,21)4-3-24(17,18)19/h1-2,6,8-10,15-16H,3-5H2,(H,20,21)(H,12,14,26)(H2,17,18,19)/t6-,8+,9+,10-/m1/s1 |
InChI Key |
RCFKBLDZKDFBNO-DOWZNPNQSA-N |
SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CCP(=O)(O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2905; MRS 2905; MRS-2905. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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